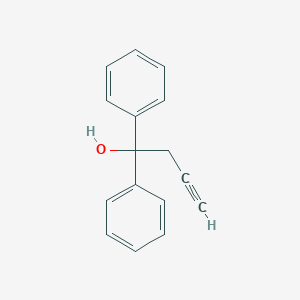

1,1-Diphenylbut-3-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O |

|---|---|

Molecular Weight |

222.28g/mol |

IUPAC Name |

1,1-diphenylbut-3-yn-1-ol |

InChI |

InChI=1S/C16H14O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12,17H,13H2 |

InChI Key |

BWZTZBBQICLASF-UHFFFAOYSA-N |

SMILES |

C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Properties of 1,1 Diphenylbut 3 Yn 1 Ol

The physical and spectroscopic properties of 1,1-Diphenylbut-3-yn-1-ol have been well-characterized.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight | 222.27 g/mol researchgate.net |

| Appearance | Colorless block-shaped crystals iucr.orgresearchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Melting Point | Data not available in search results. |

| Boiling Point | Data not available in search results. |

This table is based on data from cited sources.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques. X-ray crystallography reveals that the central carbon atom possesses a distorted tetrahedral geometry due to the bulky phenyl and propargyl substituents. iucr.orgiucr.orgresearchgate.net The bond angle of the propargylic unit deviates slightly from the ideal linear geometry. iucr.orgresearchgate.net

Synthesis of 1,1 Diphenylbut 3 Yn 1 Ol

A common method for the synthesis of 1,1-Diphenylbut-3-yn-1-ol involves the reaction of a propargyl Grignard reagent with benzophenone. smolecule.com However, a more specific procedure involves the treatment of propargyl bromide with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), followed by the addition of benzophenone. iucr.orgresearchgate.net The resulting product can then be purified by recrystallization. iucr.orgresearchgate.net Early syntheses using Grignard reagents reported yields between 45-52%, with oligomerization of the propargyl intermediate being a competing reaction. smolecule.com

Chemical Reactivity and Synthetic Applications of 1,1 Diphenylbut 3 Yn 1 Ol

Established Synthetic Pathways for this compound

Traditional methods for the synthesis of this compound have been refined over time to provide reliable access to this compound. These pathways often involve the formation of a key carbon-carbon bond through the reaction of a nucleophilic propargyl species with an electrophilic carbonyl compound.

Alkynylation Reactions: Treatment of Propargyl Bromide with Organolithium Reagents and Benzophenone

A well-established route to this compound involves the reaction of propargyl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a propargyl lithium species. iucr.orgresearchgate.net This highly reactive intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The reaction is typically carried out at low temperatures, such as -78°C, in a suitable solvent like diethyl ether, and often includes an additive like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the organolithium reagent. iucr.orgresearchgate.net The subsequent workup of the reaction mixture yields the desired this compound. iucr.org This method provides a direct and efficient means of constructing the homopropargylic alcohol framework. iucr.orgiucr.org

Table 1: Representative Alkynylation Reaction for this compound Synthesis iucr.orgresearchgate.net

| Reagent 1 | Reagent 2 | Electrophile | Additive | Solvent | Product |

| Propargyl Bromide | n-Butyllithium | Benzophenone | TMEDA | Diethyl Ether | This compound |

One-Pot Conversions from Carbonyl Compounds

One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of homopropargylic alcohols, including this compound, one-pot methods that start from carbonyl compounds have been developed. A common approach involves a Barbier-type reaction where a carbonyl compound, a propargyl halide, and a metal are all combined in a single reaction vessel. researchgate.net For instance, the reaction of carbonyl compounds with propargyl bromide mediated by a zinc-copper couple under solvent-free conditions can produce homopropargylic alcohols in excellent yields. researchgate.net This method is noted for its high regioselectivity, favoring the formation of the homopropargylic alcohol over the isomeric allenic alcohol. researchgate.net Other metals like indium, cerium, and chromium have also been employed to facilitate this transformation. researchgate.net

Another one-pot approach involves the α-alkynylation of an aldehyde followed by in-situ reduction. lookchem.com This can be achieved by first deprotonating the aldehyde to form an enolate, which then reacts with an electrophilic acetylene (B1199291) source. lookchem.com Subsequent reduction of the resulting alkynyl aldehyde with a reducing agent like sodium borohydride (B1222165) in the same pot yields the homopropargylic alcohol. lookchem.com

Advanced Strategies for Homopropargylic Alcohol Synthesis

As the demand for more complex and stereochemically defined molecules has grown, so too has the development of more advanced and refined synthetic methods for preparing homopropargylic alcohols.

Propargylation of Aromatic Compounds via Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the propargylation of arenes to generate precursors to homopropargylic alcohols. wikipedia.org This method involves the reaction of an aromatic compound with a propargylic electrophile, typically a propargyl alcohol, in the presence of a Lewis acid catalyst. beilstein-journals.orgbeilstein-journals.org A variety of Lewis acids, including iron(III) chloride (FeCl₃), have been shown to effectively catalyze this reaction, allowing for the substitution of electron-rich aromatic compounds with a propargyl group. rsc.org The reaction of the resulting propargylated arene with an appropriate carbonyl compound can then lead to the desired homopropargylic alcohol. This approach provides a modular way to introduce diverse aromatic functionalities into the homopropargylic alcohol scaffold.

Table 2: Examples of Lewis Acids in Friedel-Crafts Propargylation rsc.org

| Lewis Acid Catalyst | Aromatic Substrate | Propargylating Agent |

| Iron(III) chloride (FeCl₃) | Electron-rich arenes | Propargyl alcohol |

| Boron trifluoride etherate (BF₃·Et₂O) | Aromatic compounds | Propargyl alcohol |

| Cerium(III) triflate (Ce(OTf)₃) | Aromatic compounds | Propargyl alcohol |

Stereoselective and Enantioselective Synthesis of Homopropargylic Alcohol Scaffolds

The synthesis of chiral, enantioenriched homopropargylic alcohols is of great importance, as these molecules serve as valuable building blocks for the asymmetric synthesis of natural products and pharmaceuticals. thieme-connect.com Significant progress has been made in developing stereoselective and enantioselective methods for their preparation. acs.org

One strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction between a prochiral carbonyl compound and a propargylating agent. For example, chiral Brønsted acids have been used to catalyze the highly enantioselective propargylation of aldehydes with allenylboronates. organic-chemistry.org Similarly, chiral bis(oxazolinyl)pyridine-scandium triflate complexes have been shown to be effective catalysts for the enantioselective synthesis of homopropargylic alcohols. nih.gov

Another approach utilizes chiral auxiliaries or reagents. The addition of chiral allenylzinc reagents to aldehydes can proceed with high diastereoselectivity, providing access to specific stereoisomers of homopropargylic alcohols. acs.org Furthermore, copper-catalyzed asymmetric propargylborylation of ketones has been demonstrated to produce highly enantioenriched tertiary homopropargylic alcohols with high stereoselectivity. rsc.orgrsc.orgdiva-portal.org

Table 3: Selected Methods for Stereoselective Homopropargylic Alcohol Synthesis

| Method | Catalyst/Reagent | Substrates | Stereochemical Outcome |

| Catalytic Asymmetric Propargylation | Chiral Brønsted Acid / Allenylboronate | Aldehydes | High Enantioselectivity organic-chemistry.org |

| Catalytic Enantioselective Synthesis | Bis(oxazolinyl)pyridine-scandium triflate | Glyoxylates | High Enantioselectivity nih.gov |

| Diastereoselective Addition | Chiral Allenylzinc Reagents | Aldehydes | High Diastereoselectivity acs.org |

| Catalytic Asymmetric Propargylborylation | Copper Catalyst / Allenylboronic Acids | Ketones | High Enantio- and Diastereoselectivity rsc.orgrsc.orgdiva-portal.org |

Optimization of Reaction Conditions and Reagents for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions and the choice of reagents. For the classic alkynylation of benzophenone, factors such as the solvent, temperature, and the nature of the organometallic reagent are crucial. The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is common. bham.ac.uk The reaction is typically performed at low temperatures to control the reactivity of the organolithium species and minimize side reactions. iucr.org

In one-pot syntheses, the choice of metal mediator is critical. While zinc is frequently used, other metals or metal couples can offer different levels of reactivity and selectivity. For instance, a zinc-copper couple has been reported to give excellent yields and high regioselectivity in the Barbier-type propargylation of carbonyl compounds. researchgate.net

The purification of this compound is often achieved by recrystallization from a suitable solvent mixture, such as ethyl ether and hexanes, to afford colorless crystals. iucr.orgiucr.orgresearchgate.net

Catalytic Cyclization and Cycloisomerization Reactions

Gold-Catalyzed Transformations

Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack. ucl.ac.uknih.gov This property has been exploited in several transformations involving this compound.

Research has demonstrated that while gold catalysts typically promote the intramolecular cyclization of homopropargyl alcohols, the use of a triazole-gold catalyst can suppress this pathway in the presence of terminal alkynes. acs.orgnih.gov This allows for an intermolecular addition of the homopropargyl alcohol to the alkyne. acs.orgnih.gov This reaction paves the way for the synthesis of more complex molecules through a sequential process. acs.orgnih.gov

Following the intermolecular addition of this compound to an alkyne, a sequential 1,6-enyne cycloisomerization can be initiated. acs.orgnih.gov This gold-catalyzed process leads to the formation of unusual 2,3-dihydrooxepine structures, revealing a novel reaction pathway. acs.orgnih.gov This sequence allows for the diastereoselective formation of multiple stereogenic centers in a single step. acs.orgnih.gov A proposed reaction sequence involves the initial intermolecular addition followed by the cycloisomerization to yield the dihydrooxepine.

Table 1: Gold-Catalyzed Sequential Intermolecular Addition and Enyne Cycloisomerization

| Reactant A (Homopropargyl Alcohol) | Reactant B (Alkyne) | Catalyst | Product | Key Feature | Reference |

|---|

Gold(I) catalysts can initiate a cascade reaction with derivatives of this compound, specifically enynyl esters. rsc.orgnih.gov This sequence involves a 1,2-acyloxy migration, followed by an intramolecular cyclopropanation and a subsequent ring enlargement. rsc.org This methodology has proven effective for the synthesis of medium-sized heterocycles, which are often challenging to construct. rsc.org The reaction demonstrates high chemoselectivity and results in the formation of ten- and eleven-membered heterocycles containing a trans-double bond. rsc.org The process is initiated by the gold-catalyzed isomerization of the enynyl ester. nih.gov

Table 2: Gold(I)-Catalyzed Cascade Reaction of Enynyl Esters

| Substrate | Catalyst | Reaction Cascade | Product | Yield | Reference |

|---|

Palladium-Catalyzed Transformations

Palladium catalysts offer an alternative reactivity profile for this compound, enabling different types of addition reactions. nih.govcore.ac.uk

A notable transformation involves the palladium-catalyzed intermolecular addition of this compound to alkoxyallenes. researchgate.net This reaction is part of a sequential metal catalysis strategy, where the initial palladium-catalyzed addition is followed by a gold(I)-catalyzed cycloisomerization. researchgate.net This one-pot conversion method provides access to substituted tetrahydropyrans. researchgate.net The reaction can be controlled to selectively produce either 2,6-cis- or 2,6-trans-tetrahydropyran isomers, showcasing its versatility in stereoselective synthesis. researchgate.net

Table 3: Palladium-Catalyzed Intermolecular Addition to Alkoxyallenes

| Reactant A | Reactant B | Catalyst System | Product | Key Feature | Reference |

|---|

Stereoselective Construction of Trisubstituted 1,3-Enynes via Aryl to Vinyl 1,4-Palladium Migration

A notable transformation involving this compound is its participation in the palladium-catalyzed stereoselective synthesis of trisubstituted 1,3-enynes. dicp.ac.cnresearchgate.net This reaction proceeds through a sequence involving an aryl to vinyl 1,4-palladium migration. dicp.ac.cnacs.orgmagtech.com.cn The process facilitates the coupling of the propargylic alcohol with o-vinyl bromobenzenes. dicp.ac.cn

The general mechanism commences with the oxidative addition of the bromo-functionalized gem-diaryl ethylene (B1197577) to a Pd(0) species, forming a Pd(II) intermediate. dicp.ac.cn This is followed by cyclopalladation to create a palladacycle. A crucial step is the protonation of this palladacycle, which induces a net aryl to vinyl 1,4-palladium migration, a thermodynamically favorable process. dicp.ac.cn The resulting alkenyl palladium species then undergoes a Sonogashira-type coupling with the propargylic alcohol, such as this compound, to yield the trisubstituted 1,3-enyne product with high regio- and stereoselectivity. dicp.ac.cnresearchgate.net The use of additives like 2-fluorophenol (B130384) has been shown to enhance the efficiency of the 1,4-palladium migration step. dicp.ac.cn

Table 1: Palladium-Catalyzed Synthesis of a 1,3-Enyne from this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Additive | Product | Yield | Ref |

| 1 | 1-(1-bromovinyl)-2-vinylbenzene | This compound | Pd(OAc)₂ | 2-FC₆H₄OH | (Z)-1-(4,4-diphenylbut-1-en-3-yn-1-yl)-2-vinylbenzene | 85% | dicp.ac.cn |

Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are effective in promoting the cycloisomerization of propargylic alcohols, including homo- and bis-homopropargylic alcohols, to form heterocyclic compounds. nih.govnih.gov

While direct examples involving this compound are not prominently featured, the rhodium-catalyzed cycloisomerization of structurally related bis-homopropargylic alcohols provides insight into a potential transformation pathway. nih.govnih.gov This catalytic process typically involves the formation of a rhodium-vinylidene complex from the terminal alkyne. nih.gov For bis-homopropargylic alcohols, this initiates a cyclization cascade to furnish dihydropyrans. nih.govnih.gov Rhodium catalysts exhibit excellent chemoselectivity in these transformations, favoring the formation of the six-membered dihydropyran ring over other possibilities. nih.govnih.gov

Table 2: Representative Rhodium-Catalyzed Cycloisomerization of a Bis-homopropargylic Alcohol

| Entry | Substrate | Catalyst | Ligand | Product | Yield | Ref |

| 1 | A complex diyne bis-homopropargylic alcohol | [Rh(COD)Cl]₂ | Electron-poor bidentate phosphine (B1218219) | Dihydropyran derivative | Satisfying | nih.gov |

Other Transition Metal Catalysis (e.g., Cerium(III) Triflate, Ruthenium, Platinum)

The reactivity of this compound can also be modulated by other transition metal catalysts.

Cerium(III) Triflate: Cerium(III) triflate (Ce(OTf)₃) has been employed as a catalyst for the propargylation of aromatic compounds using propargylic alcohols. blucher.com.brresearchgate.net For instance, the reaction of this compound with indole (B1671886) in the presence of Ce(OTf)₃ in nitromethane (B149229) at 100°C leads to the corresponding propargylated indole derivative in good yield. blucher.com.br This demonstrates the utility of cerium catalysts in facilitating Friedel-Crafts-type alkylations with this alcohol. blucher.com.br

Ruthenium: Ruthenium complexes have been shown to catalyze unique transformations of 1,1-diphenylprop-2-yn-1-ol (a close analog). For example, [Cp*RuCl(diene)] complexes catalyze the dimerization of 1,1-diphenylprop-2-yn-1-ol to an alkylidenebenzocyclobutenyl alcohol. semanticscholar.orgresearchgate.net Furthermore, a stoichiometric reaction with a hydrido ruthenium complex led to a ruthenocene derivative via dehydrogenative trimerization. semanticscholar.org While not directly involving this compound, these results indicate the potential for ruthenium catalysts to activate the C-H bonds of the phenyl groups and the alkyne moiety, leading to complex skeletal reorganizations. semanticscholar.org Ruthenium catalysts are also known to mediate the cycloisomerization of bis-homopropargylic alcohols to dihydropyrans, a transformation that can sometimes compete with oxidative cyclization pathways depending on the ligand environment. acs.orgresearchgate.net

Platinum: Platinum catalysts, such as platinum dichloride, are effective in the hydration of alkynes. While specific examples with this compound are not detailed, related 1-aryl-3-en-1-ynes undergo platinum-catalyzed hydration. rsc.org This suggests that under platinum catalysis, this compound could potentially undergo hydration of the alkyne to form a methyl ketone.

Rearrangement Reactions

Propargylic alcohols are prone to acid-catalyzed rearrangement reactions, with the Meyer-Schuster and Rupe rearrangements being the most prominent. wikipedia.orgwikipedia.org

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable enone. wikipedia.orgorganicreactions.org For tertiary alcohols like this compound, this rearrangement would be expected to compete with the Rupe rearrangement. wikipedia.org While traditional conditions involved strong acids, modern methods utilize transition metal catalysts, such as gold or oxometal complexes, to effect the rearrangement under milder conditions. organicreactions.orgresearchgate.net The Meyer-Schuster rearrangement of 1,1-diarylpropyn-1-ol derivatives has been utilized in tandem with other reactions, such as condensations with naphthols, to synthesize complex heterocyclic systems. rsc.org

Table 3: Meyer-Schuster Type Reaction in a Tandem Sequence

| Entry | Propargylic Alcohol | Reagent | Catalyst System | Product | Yield | Ref |

| 1 | 1,1-diphenylprop-2-yn-1-ol | 2-Naphthol | 3,5-bis(trifluoromethyl)phenylboronic acid / Benzoic acid | 2,2-diphenyl-2H-naphtho[1,2-b]pyran | 69% | rsc.org |

The Rupe rearrangement is a competing acid-catalyzed reaction for tertiary propargylic alcohols that contain a terminal alkyne. wikipedia.org Instead of forming the expected α,β-unsaturated aldehyde via the Meyer-Schuster pathway, these alcohols rearrange to form α,β-unsaturated methyl ketones. wikipedia.org The reaction is thought to proceed through an enyne intermediate. wikipedia.org In the case of this compound, treatment with a strong acid like sulfuric acid in acetic acid would likely favor the Rupe rearrangement, leading to the formation of an α,β-unsaturated ketone. rsc.org

Carboxylation Reactions Involving this compound and Related Propargylic Alcohols

The carboxylation of propargylic alcohols, including structures related to this compound, represents a valuable synthetic route to important chemical motifs such as α-alkylidene cyclic carbonates and butenolides. These reactions often utilize carbon dioxide (CO₂) as a C1 building block, highlighting their significance in sustainable chemistry. bohrium.commdpi.com

Various catalytic systems have been developed to facilitate the incorporation of CO₂ into propargylic alcohols. Silver-based catalysts, for instance, have been employed in the kinetic resolution of secondary propargylic alcohols through carboxylative cyclization. mdpi.com In one study, the kinetic resolution of 1,4-diphenylbut-3-yn-2-ol was achieved using a silver acetate (B1210297) (AgOAc) catalyst, yielding optically enriched chiral cyclic carbonates. mdpi.com However, this specific reaction did not proceed with terminal alkynes. mdpi.com For tertiary propargylic alcohols, such as 1,1-dimethyl-3-phenyl-2-propyn-1-ol, ionic liquids have been shown to catalyze the conversion to the corresponding cyclic carbonate in high yield. mdpi.com

Palladium catalysis offers another powerful method for the functionalization of propargylic alcohols with CO₂. Research has demonstrated a palladium-catalyzed carbonylative cyclization that provides a direct, one-step pathway to butenolides. researchgate.net This approach is noted for its broad substrate scope and good functional group tolerance. researchgate.net While direct carbonylation with CO often requires high pressure, alternative methods using CO₂ as a surrogate have been developed. bohrium.comresearchgate.net Another related strategy involves the palladium-catalyzed reaction of propargylic mesylates with carbon monoxide and an alcohol or water to produce allenic esters or acids, which can subsequently be cyclized to butenolides using a silver catalyst. nih.gov Furthermore, zinc-mediated carboxylation of propargylic bromides in a flow system has been shown to produce mixtures of allenic and propargylic acids. rsc.org

Table 1: Catalytic Systems for Carboxylation of Propargylic Alcohols and Derivatives

| Propargylic Substrate Type | Catalytic System | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Secondary Propargylic Alcohols | AgOAc / salen ligand | CO₂ (1 atm) | Chiral Cyclic Carbonates | mdpi.com |

| Tertiary Propargylic Alcohols | Ionic Liquid [DBUH][MIm] | CO₂ (1 MPa) | Cyclic Carbonates | mdpi.com |

| General Propargylic Alcohols | Palladium Complex | CO₂ | Butenolides | bohrium.comresearchgate.net |

| Propargylic Mesylates | Pd(PPh₃)₄ | CO / H₂O | Allenic Acids | nih.gov |

| Allenic Acids | AgNO₃ (catalytic) | - | Butenolides | nih.gov |

| Propargylic Bromides | Zn(0) | CO₂ | Allenic/Propargylic Acids | rsc.org |

Functionalization of the Alkyne Moiety in this compound

The terminal alkyne group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures.

The hydration of alkynes is a fundamental transformation that converts them into carbonyl compounds. ucl.ac.uk For terminal alkynes like this compound, this reaction can yield methyl ketones through Markovnikov addition of water. ucl.ac.ukmdpi.com Gold and platinum complexes are highly effective catalysts for this transformation, often exhibiting high reactivity and regioselectivity under mild conditions. ucl.ac.ukacs.orgresearchgate.net

Gold(I) catalysts, particularly cationic species generated from neutral complexes like [Au(L)Cl] with silver salts, are prominent in promoting the regioselective hydration of terminal alkynes. acs.org Neutral gold(I) complexes such as [(IPr)AuCl] (where IPr = 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) have also been proven to be highly effective, yielding methyl ketones with complete regioselectivity. acs.org The generally accepted mechanism involves the π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack of water. ucl.ac.ukmdpi.com This process typically results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone. ucl.ac.uk

The choice of metal catalyst can be crucial for controlling the regioselectivity of the hydration. In studies on related 1-aryl-3-en-1-ynes, it was demonstrated that gold and platinum catalysts can direct the hydration to different positions. rsc.org A gold catalyst (IPrAuOTf) favored hydration at the internal carbon of the alkyne to produce a 3-en-1-one, consistent with Markovnikov selectivity. rsc.org Conversely, a platinum catalyst (PtCl₂/CO) selectively yielded the 2-en-1-one, indicating hydration at the terminal carbon. rsc.org This highlights that the catalyst's nature and size can play a determining role in the reaction's outcome. rsc.org For this compound, gold-catalyzed hydration would be expected to produce 4-hydroxy-4,4-diphenylbutan-2-one.

Table 2: Regioselective Hydration of Terminal Alkynes

| Catalyst System | Substrate Type | Selectivity | Product Type | Reference |

|---|---|---|---|---|

| [(IPr)AuCl] | Terminal Alkynes | Markovnikov | Methyl Ketones | acs.org |

| Cationic Gold(I) | Terminal Alkynes | Markovnikov | Methyl Ketones | mdpi.comacs.org |

| IPrAuOTf | 1-Aryl-3-en-1-ynes | Markovnikov | 3-en-1-ones | rsc.org |

| PtCl₂ / CO | 1-Aryl-3-en-1-ynes | Anti-Markovnikov | 2-en-1-ones | rsc.org |

| Gold(III) Complexes | Terminal Alkynes | Markovnikov | Methyl Ketones | researchgate.net |

The alkyne moiety of homopropargylic alcohols can undergo tandem reactions to construct heterocyclic systems. A notable metal-free transformation of this compound and related compounds is the synthesis of substituted furans through a sulfenylation/cyclization cascade. researchgate.netresearchgate.net

A specific method has been developed for the synthesis of 3-methylthiofurans using homopropargylic alcohols and dimethyl sulfoxide (B87167) (DMSO) under metal-free conditions. researchgate.net In this reaction, which was optimized using 1,4-diphenylbut-3-yn-1-ol as a model substrate, DMSO serves as both the oxidant and the methylthio source. researchgate.net The proposed mechanism involves an ammonium (B1175870) iodide-induced process that proceeds through the radical addition of a methylthiyl radical to the alkyne, followed by cyclization and subsequent oxidation/aromatization to form the furan (B31954) ring. researchgate.net

When 1,4-diphenylbut-3-yn-1-ol was treated with an oxidant (TBHP) and an ammonium salt (NH₄I) in DMSO at elevated temperatures, the corresponding 3-(methylthio)-2,5-diphenylfuran was formed in good yield. researchgate.net This reaction provides a direct and efficient route to functionalized furans from readily available homopropargylic alcohols, avoiding the use of metal catalysts. researchgate.net

Table 3: Metal-Free Sulfenylation/Cyclization of a Homopropargylic Alcohol

| Substrate | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,4-Diphenylbut-3-yn-1-ol | TBHP, NH₄I | DMSO | 150 °C | 3-(Methylthio)-2,5-diphenylfuran | 70% | researchgate.net |

Elucidation of Reaction Mechanisms in Gold-Catalyzed Systems

Gold catalysts have emerged as powerful tools for activating the alkyne functionality of this compound, leading to a diverse array of chemical transformations. ucl.ac.uk Mechanistic studies, including theoretical calculations, have provided significant insights into these processes.

Theoretical Insight into Reactant Stoichiometric Ratio-Controlled Chemodivergence

Computational studies have shed light on the Au(I)-catalyzed intermolecular condensation of homopropargyl alcohols like this compound with terminal alkynes. acs.org These investigations have revealed that the stoichiometric ratio of the reactants can control the reaction pathway, leading to chemodivergence. acs.org The specific nature of the gold catalyst can also influence the reaction outcome. For instance, a triazole-gold catalyst has been shown to prevent the expected intramolecular cyclization of homopropargyl alcohols in the presence of terminal alkynes, favoring an intermolecular addition instead. acs.org This intermolecular addition is followed by a sequential 1,6-enyne cycloisomerization to yield unusual 2,3-dihydrooxepine derivatives. acs.org

Formation of Reactive Intermediates

In gold-catalyzed reactions, the initial step typically involves the coordination of the gold catalyst to the alkyne's π-system, forming a metal-multiple bond complex. ucl.ac.uk This complex is electrophilic and thus activated for nucleophilic attack. ucl.ac.uk The nucleophile, which can be the hydroxyl group of this compound itself or another external nucleophile, adds to the activated alkyne. ucl.ac.uk This addition is often followed by a series of steps, including rearrangements and protodemetallation, to afford the final product and regenerate the gold catalyst. ucl.ac.uk The specific intermediates formed are highly dependent on the reaction conditions and the nature of the nucleophile.

Mechanistic Insights into Palladium-Mediated Processes

Palladium catalysts are also effective in promoting transformations of this compound and related propargylic alcohols. Mechanistic studies have focused on understanding the key steps of these catalytic cycles, including the role of C-H bond cleavage.

Role of Olefinic C-H Bond Cleavage in Rate-Determining Steps

| Experimental Observation | Mechanistic Implication | Supporting Evidence |

| Secondary kinetic isotope effect of 1.01 | Olefinic C-H bond cleavage is not the rate-determining step. dicp.ac.cn | Parallel reactions of deuterated and non-deuterated alkenes. dicp.ac.cn |

| Additive improves efficiency | Additive facilitates the 1,4-palladium migration process. dicp.ac.cn | Use of 2-FC6H4OH as an additive. dicp.ac.cn |

Mechanistic Pathways in Rhodium-Catalyzed Transformations

Rhodium catalysts offer another avenue for the transformation of propargylic alcohols like this compound. Mechanistic studies have highlighted the importance of protonation events and the formation of specific rhodium complexes.

Influence of Ligand Modification on Reactivity

The choice of ligand in metal-catalyzed reactions involving propargylic alcohols like this compound is critical, as it can profoundly influence both the yield and the regio- and stereoselectivity of the transformation. dicp.ac.cn In palladium-catalyzed reactions, for instance, the structure of the phosphine ligand can determine the efficiency of key mechanistic steps. dicp.ac.cn

One notable example is the palladium-catalyzed reaction between gem-diaryl alkenes and propargylic alcohols, where a 1,4-palladium migration is a crucial step. dicp.ac.cn Mechanistic studies have shown that the selection of the phosphine ligand significantly accelerates this migration process. dicp.ac.cn Specifically, biphenyl-type phosphines, particularly those with both alkoxyl and dicyclohexyl groups like SPhos, have been identified as superior in promoting the desired reaction pathway. dicp.ac.cn

A screening of various phosphine ligands demonstrated this marked effect on the reaction's outcome. While some ligands gave low yields and poor regioselectivity, the use of SPhos resulted in a significantly improved yield and a high regioselectivity ratio for the desired product. dicp.ac.cn The data below illustrates how modifications to the ligand structure directly impact the reaction's efficiency.

Table 1: Effect of Ligand Modification on a Palladium-Catalyzed Reaction Data derived from studies on the coupling of a gem-diaryl alkene with a propargylic alcohol, illustrating the ligand's impact on yield and regioselectivity. dicp.ac.cn

| Ligand | Yield (%) | Regioselectivity Ratio (rr) |

| P(t-Bu)₃ | 65 | 5.3:1 |

| SPhos | 72 | 8.4:1 |

| XPhos | 68 | 6.5:1 |

| L5 (a biphenyl-type phosphine) | 70 | 7.1:1 |

Computational and Theoretical Approaches to Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving propargylic alcohols. unimib.it It allows researchers to map out potential energy surfaces, characterize transition states, and understand the factors controlling stereoselectivity. unimib.itnih.gov

In the context of rhodium-catalyzed reactions of tertiary propargylic alcohols, detailed DFT calculations have provided profound insights into the stereochemical outcome. nih.gov For the reaction of (S)-2-phenylpent-3-yn-2-ol, which serves as a model for homopropargylic alcohols, DFT studies were used to investigate the energetics of different mechanistic pathways. nih.gov The calculations revealed that the formation of a rhodium-alkyne complex (Int1) is the initial step. nih.gov Subsequent steps, such as syn-insertion and β-OH elimination, were modeled to determine the lowest energy pathway. nih.gov

The DFT calculations showed that a unique ten-membered cyclic transition state (anti-TS2_u), facilitated by the presence of boric acid and water, is responsible for an exclusive anti-Rh(I)-OH elimination process. nih.gov This pathway was found to be significantly lower in energy compared to alternative pathways, such as a direct, unaided elimination or a syn-elimination process. nih.gov The calculated energy profiles and optimized geometries of the transition states provide a clear rationale for the observed high stereoselectivity. nih.gov

DFT has also been employed to shed light on the mechanism of iodo-cycloisomerization reactions of indolylmethane-tethered propargyl alcohols, providing a theoretical basis for the observed selective 1,2-alkyl migration. acs.org These computational studies are often combined with experimental results to build a comprehensive picture of the reaction mechanism, explaining how factors like catalysts and additives influence the reaction's course and selectivity. pku.edu.cn

Table 2: Calculated Free Energies for Key States in a Rh-Catalyzed Reaction Data based on DFT calculations for the reaction of (S)-2-phenylpent-3-yn-2-ol with a phenyl-rhodium species. nih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

| Int1 | Coordinated Rh-alkyne complex | 0.0 (Reference) |

| TS1 | Transition state for syn-insertion | +16.9 |

| anti-TS2_u | Transition state for assisted anti-β-OH elimination | +19.4 |

| syn-TS2 | Transition state for direct syn-β-OH elimination | +33.0 |

The Kinetic Isotope Effect (KIE) is a powerful experimental technique used to probe the geometry of transition states and identify the rate-determining step of a reaction. wayne.edu By measuring the difference in reaction rates between a molecule and its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium), one can infer whether a specific bond is being broken or formed in the slowest step of the mechanism. baranlab.org The magnitude of the KIE provides valuable information; a large primary KIE suggests that the bond to the isotope is cleaved in the rate-determining step. gsartor.org

In studies of reactions involving derivatives of this compound, isotopic labeling has been used to gain mechanistic clarity. dicp.ac.cn For example, in a palladium-catalyzed coupling reaction, a control experiment was performed in the presence of heavy water (D₂O) to track potential protonolysis pathways. dicp.ac.cn The observation of 34% deuterium (B1214612) incorporation at the ortho-position of a reactant provided crucial evidence for the proposed mechanism, which involves a C-H activation step. dicp.ac.cn

While a full KIE study involves comparing the rates of labeled and unlabeled substrates, even simple deuterium incorporation experiments can rule out or support certain mechanistic hypotheses. dicp.ac.cn Such experiments are crucial for validating mechanisms proposed by computational methods like DFT. wayne.edu For instance, if a proposed mechanism involves the cleavage of a specific C-H bond in the rate-determining step, a significant primary deuterium KIE would be expected (typically kH/kD > 2). baranlab.orggsartor.org The absence of a significant KIE can indicate that C-H bond cleavage is not involved in the rate-determining step. dicp.ac.cn

Free Radical Pathways in Transformations of Homopropargylic Alcohols

While many transformations of homopropargylic alcohols proceed through ionic or pericyclic mechanisms, free radical pathways have also been identified. mdpi.comacs.org Free radicals, highly reactive species with unpaired electrons, can be generated through various means and participate in complex reaction cascades, leading to the formation of unique products. nih.gov

Mechanistic studies have suggested the involvement of radical intermediates in certain metal-catalyzed reactions of propargylic alcohols. mdpi.com For example, in a copper-catalyzed carboxylation-cyclization followed by trifluoromethylation, the proposed mechanism involves a radical CF₃ binding to a Cu-amine complex, followed by reductive elimination. mdpi.com Similarly, a palladium-catalyzed radical carboxylation-cyclization has also been reported, indicating that radical pathways are accessible for these substrates under the right catalytic conditions. mdpi.com

Applications of 1,1 Diphenylbut 3 Yn 1 Ol and Its Derivatives in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The unique structure of 1,1-Diphenylbut-3-yn-1-ol allows for its participation in various cyclization reactions, leading to the formation of diverse oxygen- and nitrogen-containing heterocyclic rings.

Synthesis of Substituted Tetrahydropyrans

Substituted tetrahydropyrans are common structural motifs in numerous natural products. A flexible synthetic route to these compounds utilizes homopropargylic alcohols like this compound. acs.org A sequential metal catalysis strategy, involving a palladium-catalyzed addition of the homopropargylic alcohol to an alkoxyallene followed by a gold(I)-catalyzed cycloisomerization, is particularly effective. acs.org This dual catalytic system enables the creation of highly substituted tetrahydropyrans with control over the stereochemistry, providing access to both 2,6-cis and 2,6-trans isomers. acs.org

The Prins cyclization, a classic method for tetrahydropyran (B127337) synthesis, can also be employed. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. organic-chemistry.org While direct examples involving this compound are less common, the strategic conversion of its alkyne moiety to an alkene would render it a suitable precursor for such transformations.

Table 1: Catalytic Systems for Tetrahydropyran Synthesis from Homopropargylic Alcohols

| Catalytic System | Transformation | Product Stereochemistry |

|---|---|---|

| Pd-catalysis & Au(I)-catalysis | Sequential addition to alkoxyallene and cycloisomerization | Access to both 2,6-cis and 2,6-trans isomers acs.org |

| Rhenium(VII) complexes | Prins cyclization of corresponding homoallylic alcohols with aldehydes | Stereoselective formation of 4-hydroxytetrahydropyrans organic-chemistry.org |

Formation of 2H-Chromenes and Photochromic Naphthopyrans

The synthesis of 2H-chromenes and their annulated analogs, naphthopyrans, which are known for their photochromic properties, often involves the acid-catalyzed condensation of a phenol (B47542) or naphthol with a propargylic alcohol. rsc.orgresearchgate.net The classical approach frequently uses 1,1-diphenylprop-2-yn-1-ol. colab.wsmsu.edu

However, synthetic strategies have been developed that could potentially involve this compound. One such method uses a boronic acid/Brønsted acid co-catalyst system. researchgate.net This system can facilitate an in situ Meyer-Schuster rearrangement of a propargylic alcohol to an α,β-unsaturated ketone, which then condenses with a phenol to form the chromene ring. researchgate.net While this has been demonstrated with 1,1-diarylpropyn-1-ol derivatives, the conceptual framework could be adapted for homopropargylic precursors under appropriate rearrangement conditions. rsc.orgresearchgate.net

The general synthesis of photochromic naphthopyrans involves the reaction of 1,1,3-triarylprop-2-yn-1-ols with substituted naphthols. researchgate.net These precursors are often prepared by adding an arylacetylide to a benzophenone, a reaction pathway that highlights the modularity of synthesizing the necessary propargylic alcohols for these applications. researchgate.net

Preparation of Five-Membered Cyclic Carbonates and Carbamates

The synthesis of five-membered cyclic carbonates and carbamates is a significant area of research, particularly due to its potential for carbon dioxide (CO2) fixation. mdpi.comencyclopedia.pub These reactions typically involve the cycloaddition of CO2 to substrates like propargylic alcohols or amines. mdpi.com

Catalytic systems, often employing silver or N-heterocyclic olefin (NHO) catalysts, facilitate the conversion of tertiary propargylic alcohols into the corresponding cyclic carbonates. mdpi.com Although the literature provides broad examples with various propargylic alcohols, the general mechanism involves the activation of the alcohol and subsequent carboxylation and cyclization. For instance, using an NHO catalyst, a range of internal tertiary propargylic alcohols can be converted to cyclic carbonates in good yields. mdpi.com The reaction of this compound under these conditions would be expected to proceed analogously.

The synthesis of carbamates can be achieved through the ring-opening of these cyclic carbonates with amines or by direct cycloaddition reactions with propargyl amines and CO2. mdpi.comrsc.org

Table 2: Conditions for Five-Membered Cyclic Carbonate Synthesis from Tertiary Propargylic Alcohols

| Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|

| N-Heterocyclic Olefin (NHO) | Internal tertiary propargylic alcohols | Metal-free catalysis mdpi.com |

| [DBUH][MIm] (Ionic Liquid) | Phenyl-substituted propargylic alcohols | High yields for specific substrates mdpi.com |

Generation of Annulated Heterocycles

Annulated heterocycles, or fused-ring systems, are prevalent in pharmaceuticals and natural products. researchgate.net Quinoline-based annulated heterocycles can be synthesized using various quinolinium salts as precursors, which react with partners like alkynes. researchgate.net

A derivative of this compound, specifically 1,4-diphenylbut-3-yne-1,2-dione, has been used in reactions with quinoline (B57606) N-oxides. thieme-connect.com This reaction proceeds through a sequence of [3+2] cycloaddition, ring-opening, and N-nucleophilic addition to generate polycyclic heterocyclic products. thieme-connect.com This highlights how derivatives of the parent alcohol can serve as key components in building complex, fused systems.

Synthesis of Furan (B31954) Derivatives

Furan rings are important heterocyclic cores in organic chemistry. researchgate.net The synthesis of highly substituted furans can be achieved from propargylic alcohols through transition metal-catalyzed reactions. organic-chemistry.org A common strategy involves the reaction of a propargylic alcohol with a 1,3-dicarbonyl compound, which undergoes a tandem propargylation and cycloisomerization. researchgate.netorganic-chemistry.org Catalysts such as iron(III) chloride or gold complexes are often employed for this transformation. researchgate.netorganic-chemistry.org

For example, a gold-catalyzed reaction between a propargylic alcohol and a 1,3-dicarbonyl compound proceeds via a propargylic substitution followed by cycloisomerization to yield the furan product. researchgate.net The application of this methodology to this compound would provide a direct route to highly substituted furan derivatives.

Stereoselective and Enantioselective Synthesis of Advanced Intermediates

Achieving control over stereochemistry is a central goal in modern organic synthesis. Asymmetric synthesis aims to produce a single enantiomer of a target molecule, which is crucial for pharmaceutical applications. ethz.ch This can be accomplished using chiral starting materials, resolution of racemic mixtures, or enantioselective catalysis. ethz.ch

In the context of this compound and its derivatives, enantioselective synthesis can be pursued to generate chiral building blocks. For instance, the asymmetric reduction of a prochiral ketone precursor is a standard method for producing chiral alcohols. nih.gov Similarly, the development of stereoselective reactions involving the alkyne or alcohol moiety of this compound is an active area of research.

Enantioselective cyclization reactions are particularly valuable. For example, the enantioselective iodolactonization of alkenoic acids can be achieved using chiral catalysts, such as those derived from Cinchona alkaloids, to produce chiral lactones with high enantiomeric excess. biointerfaceresearch.com Adapting such catalytic systems to the cyclization reactions of derivatives of this compound represents a promising strategy for the synthesis of advanced, enantiomerically pure intermediates.

Fragments of Natural Products (e.g., Epothilones)

Propargylic alcohols are recognized as crucial synthons in the assembly of complex natural products. mdpi.com While direct application of this compound in the total synthesis of Epothilones is not prominently documented, the strategic importance of related unsaturated functionalities is well-established in the synthesis of other complex natural products. For instance, the total synthesis of Sorangicin A, a potent RNA polymerase inhibitor, has involved the cyclization of substrates containing unsaturated acid functionalities. biointerfaceresearch.com The synthetic strategies for Epothilone analogues and other macrolides often rely on key fragments that can be constructed from versatile precursors, including those with alkyne functionalities that allow for subsequent carbon-carbon bond formations and functionalization. nih.govgoogle.com The reactivity of the alkyne group in compounds like this compound allows for its transformation into various structural motifs, such as vinyl iodides, which are key intermediates in coupling reactions for building complex carbon skeletons. acs.org

Optically Active Allylic Alcohols via Chemoenzymatic Cascades

A significant application of this compound and its analogues is in the synthesis of optically active β,β-disubstituted allylic alcohols, which are valuable chiral building blocks. A novel one-pot chemoenzymatic cascade has been developed that combines metal catalysis with biocatalysis to achieve this transformation with high stereoselectivity. acs.org

This process involves two key steps:

Meyer-Schuster Rearrangement : A gold(I) N-heterocyclic carbene (NHC) complex, such as [IPrAuNTf2], catalyzes the rearrangement of the tertiary propargylic alcohol into an α,β-unsaturated ketone intermediate.

Stereoselective Bioreduction : An alcohol dehydrogenase (ADH), for example, ADH-A from Rhodococcus ruber, stereoselectively reduces the ketone intermediate to the corresponding optically pure allylic alcohol. acs.org

This concurrent cascade demonstrates the compatibility of gold and enzyme catalysts in an aqueous medium under mild conditions. By selecting an ADH with the desired stereopreference (either (R)- or (S)-selective), both enantiomers of the target allylic alcohol can be produced in high yields and excellent enantiomeric excess (ee). acs.org The methodology has been successfully applied to a range of propargylic alcohols, including butynol (B8639501) derivatives. acs.org

| Propargylic Alcohol Substrate | Catalyst System | Product (Optically Active Allylic Alcohol) | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Arylpent-3-yn-2-ols | [IPrAuNTf2] + ADH-A | (S,E)-4-Arylpent-3-en-2-ols | up to 80% | 93 to >99% | acs.org |

| 2-Arylpent-3-yn-2-ols | [IPrAuNTf2] + KRED-P1-A12 | (R,E)-4-Arylpent-3-en-2-ols | up to 86% | 96 to >99% | acs.org |

Formation of Organosulfur and Organoselenium Compounds

The terminal alkyne of this compound serves as a reactive site for the introduction of sulfur and selenium, leading to the formation of valuable organosulfur and organoselenium compounds. nih.govresearchgate.net These classes of compounds are of great interest due to their presence in pharmaceuticals, bioactive molecules, and advanced materials. mdpi.comnih.govuantwerpen.be

The synthesis of these compounds often proceeds through radical pathways, where the alkyne acts as a radical acceptor. For example, visible-light-induced reactions of diaryl diselenides with alkyne-containing molecules, such as derivatives of this compound, can generate aryl selenium radicals that add to the carbon-carbon triple bond. nih.govresearchgate.net This initiates a cascade that can lead to complex heterocyclic structures. nih.govresearchgate.net

A related green methodology for synthesizing 2-organoselanyl-naphthalenes involves the reaction of 4-arylbut-1-yn-3-ol derivatives with diaryl diselenides. researchgate.net In this process, an oxidizing agent like Oxone® generates an electrophilic selenium species in situ, which triggers an electrophilic cyclization of the alkynol to form the functionalized naphthalene (B1677914) core. This reaction proceeds efficiently under ultrasonic irradiation in aqueous media. researchgate.net

| Alkynol Substrate | Selenium Source | Conditions | Product | Yield | Reference |

| 1,4-Diphenylbut-3-yn-1-ol | Diphenyl diselenide | Oxone®, H₂O, Ultrasound | 1-Phenyl-2-(phenylselanyl)-naphthalene | 94% | researchgate.net |

| 1-Phenyl-4-(p-tolyl)but-3-yn-1-ol | Diphenyl diselenide | Oxone®, H₂O, Ultrasound | 1-(p-Tolyl)-2-(phenylselanyl)-naphthalene | 91% | researchgate.net |

| 4-(4-Chlorophenyl)-1-phenylbut-3-yn-1-ol | Diphenyl diselenide | Oxone®, H₂O, Ultrasound | 1-(4-Chlorophenyl)-2-(phenylselanyl)-naphthalene | 83% | researchgate.net |

Utility in Tandem and Cascade Reactions

The structural framework of this compound is exceptionally well-suited for use in tandem and cascade reactions, which allow for the rapid construction of complex molecular scaffolds in a single operation. These reactions leverage the multiple reactive sites within the molecule to form several bonds and stereocenters sequentially.

One prominent example is the iodine-promoted cascade cycloisomerization of indole-tethered derivatives of this compound. google.comslideplayer.com In a notable strategy, 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives undergo a cascade iodocyclization under mild, metal-free conditions to produce complex dihalogenated 6,9-dihydropyrido[1,2-a]indoles in high yields. slideplayer.com This transformation constructs multiple rings and installs functional handles for further diversification. slideplayer.com

Similarly, 1,1-di(1H-indol-3-yl)-2,4-diphenylbut-3-yn-2-ol, a related derivative, undergoes an efficient iodo-cycloisomerization to form 3-iodocarbazoles. google.com This reaction proceeds through a sophisticated cascade involving a 5-endo-spirocyclization followed by a selective 1,2-alkyl migration, demonstrating the molecule's capacity for intricate rearrangements. google.com Gold-catalyzed tandem reactions have also been reported, where a triazole-gold catalyst mediates an intermolecular addition of the homopropargyl alcohol to a separate alkyne, which is followed by a sequential 1,6-enyne cycloisomerization to yield unusual 2,3-dihydrooxepine structures.

| Substrate | Key Reagent(s) | Reaction Type | Product | Yield | Reference |

| 4-(3-Methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol | I₂ | Cascade Iodocyclization | 10,10-Diphenyl-8-iodo-7-iodomethyl-6,9-dihydropyrido[1,2-a]indole | 94% | slideplayer.com |

| 1,1-Di(1H-indol-3-yl)-2,4-diphenylbut-3-yn-2-ol | I₂ | Iodo-cycloisomerization | 1-(1H-Indol-3-yl)-3-iodo-2,4-diphenyl-9H-carbazole | 70% | google.com |

| This compound & Terminal Alkyne | Triazole-Gold Catalyst | Intermolecular Addition / 1,6-Enyne Cycloisomerization | 2,3-Dihydrooxepine derivative | - |

Structural Analysis and Spectroscopic Characterization Advanced Research

X-ray Crystallography of 1,1-Diphenylbut-3-yn-1-ol and Related Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. In the absence of a specific crystal structure for this compound, the following sections discuss the expected structural features based on analogous compounds and theoretical considerations.

The molecular geometry of this compound is centered around a quaternary carbon atom bonded to a hydroxyl group, two phenyl rings, and a but-3-ynyl chain. The two phenyl rings are not expected to be coplanar due to steric hindrance, adopting a propeller-like conformation. The conformation of the butynyl group relative to the rest of the molecule would be determined by a balance of steric and electronic interactions. Intramolecular interactions, such as O-H···π interactions between the hydroxyl group and the triple bond or one of the phenyl rings, could influence the preferred conformation in the solid state. rsc.orgresearchgate.netrsc.org

In the crystalline state, molecules of this compound would be held together by a network of intermolecular forces. The hydroxyl group is a key functional group for directing the crystal packing through hydrogen bonding. It can act as a hydrogen bond donor to another hydroxyl group (O-H···O) or as a donor to the π-system of a phenyl ring or the acetylene (B1199291) bond of a neighboring molecule (O-H···π). nih.gov The latter is a well-documented interaction in propargyl alcohols. nih.gov

The bond lengths and angles within this compound are expected to be consistent with standard values for similar functional groups. The carbon-carbon triple bond of the butynyl group would have a bond length of approximately 1.20 Å. The C-C single bonds in the propargylic unit would be in the typical range of 1.54 Å. The bond angles around the sp-hybridized carbons of the alkyne would be approximately 180°. For comparison, in the related structure of 1-(4-bromophenyl)but-3-yn-1-one, the C≡C bond length is consistent with this expected value. researchgate.net

Table 1: Expected Bond Parameters in this compound

| Bond/Angle | Expected Value |

|---|---|

| C≡C Bond Length | ~1.20 Å |

| C-C (sp3-sp3) Bond Length | ~1.54 Å |

| C-C (sp3-sp2, phenyl) Bond Length | ~1.52 Å |

| C-O Bond Length | ~1.43 Å |

| C≡C-C Bond Angle | ~180° |

Note: These are generalized, expected values and may vary in an actual crystal structure.

Advanced Spectroscopic Techniques in Structural Elucidation

Advanced spectroscopic methods are indispensable for confirming the structure of reaction products and for investigating reaction mechanisms.

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. For mechanistic investigations, deuterium (B1214612) labeling studies can provide profound insights. For instance, to probe the mechanism of a reaction involving the hydroxyl proton, a deuterium labeling experiment can be performed by exchanging the proton with deuterium from a solvent like D₂O. The disappearance of the O-H signal in the ¹H NMR spectrum and the appearance of an O-D signal in the ²H NMR spectrum would confirm the involvement of this proton. researchgate.net

Furthermore, labeling at specific carbon positions can help trace the fate of atoms during a reaction, providing evidence for or against proposed intermediates and pathways. princeton.eduresearchgate.netnih.gov For example, if a rearrangement is suspected, the position of the deuterium label in the product compared to the starting material can elucidate the rearrangement pathway.

Infrared (IR) spectroscopy is highly effective for monitoring chemical reactions involving this compound by tracking the disappearance of reactant functional groups and the appearance of product functional groups. The key vibrational frequencies for this compound are the O-H stretch, the C≡C stretch, and the C-H stretches of the aromatic and aliphatic parts.

Table 2: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, broad | 3600-3200 |

| C-H (sp-hybridized) | Stretching | ~3300 |

| C-H (sp2-hybridized, aromatic) | Stretching | 3100-3000 |

| C-H (sp3-hybridized, aliphatic) | Stretching | 3000-2850 |

| C≡C (alkyne) | Stretching | 2150-2100 |

| C=C (aromatic) | Stretching | 1600-1450 |

During a chemical transformation, such as the oxidation of the alcohol to a ketone or the reduction of the alkyne, the IR spectrum will show characteristic changes. For example, in an oxidation reaction, the broad O-H stretch would disappear, and a strong C=O stretching band would appear around 1700 cm⁻¹. In a reduction of the alkyne to an alkene, the C≡C stretch would disappear, and a C=C stretching band would appear around 1650 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Product Characterization

Mass spectrometry serves as a critical analytical technique for the structural elucidation and characterization of organic compounds. In the context of this compound, both standard Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) provide invaluable data for confirming its molecular weight and deducing its structural features through fragmentation analysis. While direct experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be reliably predicted based on the known mass spectrometric behavior of structurally related compounds, namely tertiary propargylic alcohols and molecules containing phenyl substituents.

The molecular formula of this compound is C₁₆H₁₄O, yielding a molecular weight of approximately 222.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 222. This peak, corresponding to the intact molecule having lost one electron, is fundamental for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the exact mass of the molecular ion. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₆H₁₄O | 222.1045 |

The fragmentation of this compound in a mass spectrometer is expected to proceed through several characteristic pathways common to tertiary alcohols and compounds with aromatic rings. The stability of the resulting carbocations and neutral fragments largely dictates the observed fragmentation pattern.

One of the most prominent fragmentation pathways for tertiary alcohols is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can occur in two primary ways:

Loss of the propargyl group (C₃H₃˙): Cleavage of the bond between the tertiary carbon and the methylene (B1212753) group of the butynyl chain would result in the loss of a propargyl radical. This would generate a highly stable diphenylhydroxymethyl cation (benzhydrol cation) at m/z 183. The stability of this ion, due to resonance delocalization across the two phenyl rings, suggests that this would be a major fragment.

Loss of a phenyl group (C₆H₅˙): The cleavage of a carbon-phenyl bond would lead to the loss of a phenyl radical, forming an ion at m/z 145.

Another expected fragmentation is the loss of a water molecule (H₂O), a common feature in the mass spectra of alcohols. This dehydration process would lead to an ion at m/z 204. Further fragmentation of the phenyl rings themselves can also occur, typically resulting in characteristic ions at m/z 77 (phenyl cation) and m/z 51.

Based on these established fragmentation principles, a theoretical table of the major expected mass spectral peaks for this compound can be constructed.

Table 2: Theoretical Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Structure of Ion | m/z (Theoretical) |

| Molecular Ion | [C₁₆H₁₄O]⁺˙ | 222 |

| [M - H₂O]⁺˙ | [C₁₆H₁₂]⁺˙ | 204 |

| [M - C₃H₃]⁺ | [(C₆H₅)₂COH]⁺ | 183 |

| [M - C₆H₅]⁺ | [C₆H₅(C₄H₄O)]⁺ | 145 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| [C₄H₃]⁺ | 51 |

This detailed analysis of the expected mass spectrometric behavior of this compound, based on the fragmentation patterns of analogous compounds, provides a robust framework for its characterization and confirmation in experimental settings. The combination of the molecular ion peak in both low- and high-resolution mass spectrometry, along with the predicted fragmentation pattern, offers a comprehensive and scientifically rigorous method for the structural verification of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-Diphenylbut-3-yn-1-ol with high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of phenylacetylide to substituted benzaldehyde derivatives. A general procedure involves reacting 2-fluorobenzaldehyde with a Grignard reagent (e.g., phenylacetylene magnesium bromide) under anhydrous conditions, followed by acid quenching. Purification via column chromatography (20% EtOAc/hexane) yields the product with ~79% purity . Critical parameters include strict moisture exclusion and controlled reaction temperatures (0°C to room temperature).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELXL refinement software, which incorporates new features for handling disordered moieties and hydrogen bonding networks .

- Spectroscopy : Combine H/C NMR to identify proton environments (e.g., alkyne protons at δ 2.5–3.0 ppm) and FT-IR for alkyne C≡C stretches (~2100 cm). Cross-validate with computational models (DFT) for bond-length accuracy .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts.

- Column chromatography : Optimize eluent ratios (e.g., 20% EtOAc/hexane) for baseline separation of diastereomers .

- Recrystallization : Employ hexane/EtOAc mixtures to enhance crystalline purity.

Advanced Research Questions

Q. How do catalytic systems influence the hydrogenation selectivity of the alkyne moiety in this compound?

- Methodological Answer :

- Lindlar catalyst : Achieve partial hydrogenation to cis-alkenes but may over-reduce to alkanes if reaction times exceed 12 hours .

- Palladium nanoparticles : Tune selectivity via ligand modification (e.g., PVP stabilizers) to suppress over-hydrogenation. Monitor via GC-MS at intervals (0.5–2 hours) .

- Contradiction resolution : If conflicting selectivity data arise, compare catalyst accessibility (porosity) and steric effects from diphenyl groups using BET surface area analysis and molecular docking simulations.

Q. What mechanistic pathways explain unexpected 1,2-migration products in reactions of this compound with transition-metal carbenes?

- Methodological Answer :

- Ruthenium carbene intermediates : Propose a migratory insertion mechanism where the alkyne acts as a π-donor, inducing carbene transfer to the propargyl alcohol. Confirm via C isotope labeling and trapping experiments with TEMPO .

- Competing pathways : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for migration vs. cyclopropanation pathways.

Q. How can discrepancies between experimental and computational spectroscopic data for this compound be resolved?

- Methodological Answer :

- Error sources : Assess solvent effects (implicit vs. explicit models in DFT) and conformational flexibility (rotamers of the propargyl alcohol).

- Validation : Perform temperature-dependent NMR (VT-NMR) to detect dynamic effects and refine computational parameters using NIST reference data .

Q. What strategies mitigate thermal decomposition during the storage of this compound?

- Methodological Answer :

- Stability assays : Conduct accelerated aging studies (40°C, 75% RH) with HPLC monitoring.

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to suppress alkyne oligomerization.

- Storage : Use amber vials under argon at -20°C to prevent photooxidation and moisture ingress .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reproducibility checks : Verify catalyst pre-activation (e.g., Pd vs. Pd precursors) and ligand-to-metal ratios.

- In situ monitoring : Employ ReactIR to detect transient intermediates (e.g., palladacycles) that may explain yield variations.

- Meta-analysis : Compare solvent polarity (e.g., DMF vs. THF) and base strength (KCO vs. CsCO) across studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.